molecular formula C13H17ClN2O3 B8657268 tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate

tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B8657268
M. Wt: 284.74 g/mol
InChI Key: KMNLPFAOQHJNSP-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine and carbamate, characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl [1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate is unique due to the presence of the oxoethyl group, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H17ClN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)9-5-6-10(14)15-7-9/h5-8H,1-4H3,(H,16,18)

InChI Key

KMNLPFAOQHJNSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

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